Product packaging for 1-(Pyridin-3-YL)piperazine dihydrobromide(Cat. No.:CAS No. 1185369-72-5)

1-(Pyridin-3-YL)piperazine dihydrobromide

Cat. No.: B3088569
CAS No.: 1185369-72-5
M. Wt: 325.04
InChI Key: YMKVYBATGCKPEY-UHFFFAOYSA-N
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Description

Significance of Piperazine-Containing Scaffolds in Modern Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. nih.govnih.gov Its prevalence in a vast array of therapeutic agents stems from a unique combination of properties that make it an invaluable tool for medicinal chemists. nih.govtandfonline.com The piperazine moiety's utility is rooted in its distinct characteristics, such as its solubility, basicity, chemical reactivity, and conformational flexibility. tandfonline.comtandfonline.com

One of the primary advantages of incorporating a piperazine ring is the enhancement of a molecule's pharmacokinetic profile. nih.govtandfonline.com The two nitrogen atoms can be functionalized, allowing for fine-tuning of properties like water solubility and bioavailability, which are crucial for a drug's efficacy. nih.gov The basicity of the piperazine nitrogens (pKa values of 5.35 and 9.73) allows for the formation of salts, further improving solubility and facilitating formulation. nih.govwikipedia.org

The chemical reactivity of the piperazine scaffold facilitates its use as a linker to connect different pharmacophores within a single molecule or as a central structure for building out substitutions that interact with biological targets. tandfonline.comtandfonline.com This versatility has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas. nih.govresearchgate.net These compounds have demonstrated a remarkable range of pharmacological activities, underscoring the scaffold's importance in drug design. researchgate.net

Pharmacological Activities of Piperazine Derivatives

Therapeutic AreaPharmacological ActivityReference
OncologyAnticancer / Antitumor nih.govresearchgate.net
Infectious DiseasesAntimicrobial, Antibacterial, Antifungal, Antiviral, Antimalarial, Anthelmintic nih.govresearchgate.netnih.gov
Central Nervous SystemAntipsychotic, Antidepressant, Anxiolytic, Anticonvulsant, Cognition Enhancers researchgate.netresearchgate.netresearchgate.net
InflammationAnti-inflammatory nih.govthieme-connect.com
CardiovascularAntianginal, Cardioprotective researchgate.netresearchgate.net

Relevance of Pyridine (B92270) Derivatives in Chemical Biology and Drug Discovery

The pyridine ring, an aromatic heterocycle that is an isostere of benzene (B151609), is another fundamental building block in medicinal chemistry. rsc.org It is a component in over 7,000 existing drug molecules, a testament to its versatility and favorable properties. rsc.orgnih.gov The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov

Compared to a benzene ring, the pyridine motif can improve a drug's metabolic stability, permeability, potency, and binding affinity to its target. nih.gov The substitution of a phenyl ring with a pyridine ring has been shown in structure-activity relationship (SAR) studies to dramatically improve biological potency. nih.gov Furthermore, the pyridine nucleus offers greater flexibility for interacting with receptors and is more polar and reactive than benzene, potentially improving binding specificity. nih.gov

Pyridine derivatives possess a wide array of biological activities, making them attractive scaffolds for drug development programs targeting various diseases. researchgate.netresearchgate.net They are integral components of numerous natural products, including vitamins and alkaloids, as well as a multitude of synthetic pharmaceutical agents. rsc.orgresearchgate.netnih.gov The therapeutic applications of pyridine-containing compounds are extensive and continue to expand as new derivatives are synthesized and evaluated. nih.govwisdomlib.org

Biological Activities of Pyridine Derivatives

Biological ActivityReference
Antimicrobial (Antibacterial, Antifungal) researchgate.netresearchgate.net
Antiviral researchgate.netnih.gov
Anticancer / Antitumor researchgate.netwisdomlib.org
Anti-inflammatory researchgate.netwisdomlib.org
Analgesic researchgate.netwisdomlib.org
Anticonvulsant researchgate.netnih.gov
Antidiabetic researchgate.netmdpi.com
Anti-Alzheimer's researchgate.netnih.gov

Overview of 1-(Pyridin-3-YL)piperazine Dihydrobromide as a Versatile Research Compound

This compound is a chemical compound that has garnered significant attention in medicinal chemistry and pharmacology research. chemimpex.com As a dihydrobromide salt, it offers good solubility and stability, making it suitable for a variety of experimental and formulation settings. chemimpex.com The molecule's structure, which combines the piperazine and 3-substituted pyridine moieties, allows it to interact effectively with biological targets, positioning it as a valuable candidate for neuropharmacological research and drug development. chemimpex.com

A primary application of this compound is as a key intermediate in the synthesis of more complex pharmaceuticals, especially those designed to target neurological disorders. chemimpex.com Its structure provides a versatile scaffold that can be readily modified to enhance therapeutic efficacy and target specificity. chemimpex.com

In academic research, this compound is frequently used in studies investigating neurotransmitter systems. chemimpex.com It is particularly relevant for research on serotonin (B10506) and dopamine (B1211576) receptors, and its ability to modulate these systems makes it a promising lead compound for discovering new treatments for mental health conditions. chemimpex.com Derivatives of pyridinylpiperazine are known to act as potent and selective antagonists for certain receptors, and some have been developed into drugs for conditions like depression and psychosis. wikipedia.org The synthesis of various pyridylpiperazine derivatives is an active area of research for applications such as urease inhibitors. nih.gov

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₅Br₂N₃ bldpharm.com
Molecular Weight325.05 g/mol bldpharm.com
CAS Number1185369-72-5 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Br2N3 B3088569 1-(Pyridin-3-YL)piperazine dihydrobromide CAS No. 1185369-72-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpiperazine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2BrH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKVYBATGCKPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 3 Yl Piperazine Dihydrobromide

Advanced Synthetic Routes to 1-(Pyridin-3-YL)piperazine Dihydrobromide

The construction of the 1-(pyridin-3-yl)piperazine core can be achieved through various synthetic approaches, ranging from direct coupling reactions to more complex cyclization and multicomponent strategies. These methods offer flexibility in accessing the target compound and its substituted variants.

One of the most straightforward methods for synthesizing 1-(pyridin-3-yl)piperazine is through the direct nucleophilic aromatic substitution (SNAr) reaction between a pyridine (B92270) derivative bearing a suitable leaving group at the 3-position and piperazine (B1678402). The electron-deficient nature of the pyridine ring facilitates this reaction, particularly when activated by electron-withdrawing groups. nih.gov

A common procedure involves reacting a halopyridine, such as 3-bromopyridine (B30812) or 2-chloro-3-nitropyridine, with an excess of piperazine. nih.govchemicalbook.com The use of excess piperazine can serve as both the nucleophile and the base to neutralize the hydrogen halide formed during the reaction, though an additional base like N,N-diisopropylethylamine (DIPEA) is often employed. chemicalbook.com The reaction is typically conducted in a polar aprotic solvent at elevated temperatures. Following the substitution reaction, the dihydrobromide salt is precipitated by introducing hydrobromic acid.

Table 1: Examples of Direct Synthesis of Pyridylpiperazines via SNAr
Pyridine SubstrateReaction PartnerSolventConditionsYieldReference
3-BromopyridinePiperazine (excess)DMF or DMSO80–120°C, 12–24 hoursNot specified
5-Bromo-2-nitropyridinePiperazineAcetonitrileReflux, 8 hours (with DIPEA)82% chemicalbook.com
2-Chloro-3-nitropyridinePiperazine (excess)AcetonitrileReflux, 12 hours65% nih.gov

Instead of pre-forming the piperazine ring, it can be constructed from acyclic diamine precursors. These strategies offer a high degree of control over the substitution pattern on the piperazine ring. One such method involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which allows for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Another approach utilizes a ruthenium(II) catalyst to facilitate a coupling reaction between a diol and a diamine to form the piperazine ring. organic-chemistry.org

A general route involves synthesizing a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine heterocycle. nih.gov This can be achieved through an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure. nih.gov These methods are particularly valuable for producing enantiopure substituted piperazines. nih.gov

Table 2: Overview of Cyclization Strategies for Piperazine Ring Formation
StrategyKey PrecursorsCatalyst/ReagentDescriptionReference
Palladium-Catalyzed CyclizationPropargyl unit, DiaminePalladium catalystModular synthesis yielding highly substituted piperazines. organic-chemistry.org
Ruthenium-Catalyzed CouplingDiol, Diamine(Pyridyl)phosphine-ligated Ruthenium(II)Tolerates a variety of functional groups on both partners. organic-chemistry.org
Intramolecular SN2 Ring ClosureAcyclic diamine with a terminal leaving groupBaseForms the piperazine ring via nucleophilic attack of one amine onto an electrophilic carbon. nih.gov
Diol-Diamine CouplingAminoethylethanolamine or DiethylenetriamineNot specifiedIntramolecular cyclization processes noted for high selectivity. scispace.com

The Ugi reaction is a powerful multicomponent reaction (MCR) that can be adapted for the synthesis of complex heterocyclic scaffolds. The split-Ugi reaction, a modification of the classical Ugi four-component reaction, is particularly suitable for bis-secondary diamines like piperazine. nih.gov This methodology allows for the efficient generation of chemical diversity around the piperazine core by combining an acid component, an aldehyde or ketone, an isocyanide, and piperazine in a single step to create 1,4-disubstituted piperazine derivatives. nih.gov Although the reaction typically produces piperazinones, subsequent reduction steps can yield the desired piperazine scaffold. ebrary.net

Intermolecular cycloaddition reactions also provide a pathway to the pyridylpiperazine core. For instance, the cycloaddition of a pyridine N-imine with an appropriate dipolarophile can be used to construct the pyrazolo[1,5-a]pyridine (B1195680) system, which can be further elaborated. rsc.org While not a direct synthesis of 1-(pyridin-3-yl)piperazine, these advanced cycloaddition strategies highlight modern methods for constructing related heterocyclic systems.

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and is integral to many piperazine syntheses. organic-chemistry.org This reaction can be applied iteratively to build the piperazine ring or to attach substituents. For example, the synthesis of a polyamine piperazine derivative was achieved through a one-pot procedure involving the reaction of 2-(piperazin-1-yl)ethanamine with N-methyl-4-piperidone using sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent. nih.gov

More advanced methodologies include the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds via a reductive transamination process. nih.gov This reaction involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes a subsequent reductive amination with an external amine to afford N-aryl piperidines. nih.gov This method provides a novel way to access N-aryl piperidines from readily available pyridine precursors. nih.gov

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. acsgcipr.org These reactions are atom-economical and can rapidly generate molecular complexity. acsgcipr.org

For the synthesis of the pyridine portion, classical MCRs like the Hantzsch and Bohlmann-Rahtz syntheses are well-established. acsgcipr.orgnih.gov More recent developments include a three-component synthesis of polysubstituted pyridines based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Such methods provide rapid access to diverse substituted pyridines, which can subsequently be coupled with piperazine. nih.gov Similarly, MCRs are employed to build the piperazine scaffold itself, as seen with the Ugi reaction, enabling the creation of large libraries of piperazine-based compounds for drug discovery. nih.gov

Derivatization Strategies for Structural Diversification of this compound Analogues

Once the 1-(pyridin-3-yl)piperazine core is synthesized, its structure can be readily diversified to explore structure-activity relationships. The most common site for derivatization is the secondary amine at the N-4 position of the piperazine ring, which is a potent nucleophile.

Common derivatization strategies include:

Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This is a widely used method to introduce a variety of functional groups.

Alkylation: The N-4 nitrogen can be alkylated using alkyl halides or other alkylating agents. For instance, N-alkylation with reactive alkyl halides is a key step in the synthesis of pharmaceuticals like Ponatinib. nih.gov

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. This is a powerful method for introducing diverse alkyl substituents. nih.gov

Amide Coupling: The piperazine moiety can be coupled with carboxylic acids using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to form amides. nih.govsigmaaldrich.com

These reactions allow for the systematic modification of the 1-(pyridin-3-yl)piperazine scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties.

Table 3: Common Derivatization Reactions of the 1-(Pyridin-3-yl)piperazine Scaffold
Reaction TypeReagent(s)Functional Group IntroducedReference
AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halides (e.g., benzyl (B1604629) bromide)Tertiary amine (alkyl substituted) nih.gov
Amide CouplingCarboxylic acid, Coupling agents (e.g., EDC, HOAt)Amide nih.govsigmaaldrich.com
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3)Tertiary amine (alkyl substituted) nih.gov

Acylation Reactions on Piperazine Nitrogen Atoms

The secondary amine on the piperazine ring of 1-(pyridin-3-yl)piperazine is readily acylated to form stable amide derivatives. This transformation is a cornerstone for introducing a wide array of functional groups, significantly altering the compound's steric and electronic properties.

Detailed Research Findings:

Acylation is typically achieved by reacting the free base form of 1-(pyridin-3-yl)piperazine with various acylating agents. Standard reagents include acyl chlorides and anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.gov For instance, the reaction with acetic anhydride (B1165640) in pyridine can introduce an acetyl group. nih.gov

More advanced methods employ coupling agents to facilitate amide bond formation with carboxylic acids, which is particularly useful for creating diverse libraries of compounds. Common coupling systems include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (NEt₃) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). This approach allows for the coupling of a wide range of carboxylic acids, including those with complex functionalities.

The general protocol for such a reaction is outlined below:

StepProcedure
1 The carboxylic acid is dissolved in an anhydrous solvent (e.g., DMF).
2 Coupling agents (e.g., TBTU) and a base (e.g., NEt₃) are added.
3 1-(Pyridin-3-yl)piperazine (free base) is added to the mixture, typically at a reduced temperature (e.g., 0°C).
4 The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
5 The product is isolated and purified, often using silica (B1680970) gel chromatography.

This methodology is fundamental in constructing libraries of drug candidates where the acyl group is a point of diversity. nih.gov

Alkylation Reactions for Side Chain Modifications

Alkylation of the secondary amine of 1-(pyridin-3-yl)piperazine introduces alkyl side chains, which can modulate the compound's lipophilicity, size, and receptor-binding interactions. This reaction involves the nucleophilic attack of the piperazine nitrogen on an alkyl halide or another suitable electrophile.

Detailed Research Findings:

Direct alkylation with alkyl halides (e.g., alkyl iodides or bromides) is a common approach. researchgate.net However, a significant challenge in the alkylation of piperazine is controlling the selectivity between mono- and di-alkylation. Since the mono-alkylated product is also a secondary amine, it can react further with the alkylating agent.

To favor mono-alkylation, several strategies can be employed:

Using a large excess of piperazine: This ensures that the alkylating agent is more likely to react with the starting material than the mono-alkylated product. researchgate.net

Protecting Group Strategy: One of the piperazine nitrogens can be temporarily protected with a group like tert-butoxycarbonyl (Boc). Alkylation is then directed to the unprotected nitrogen. Subsequent deprotection yields the desired mono-alkylated product. researchgate.net

Reductive Amination: An alternative to direct alkylation, reductive amination involves reacting 1-(pyridin-3-yl)piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This method avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

The choice of method depends on the specific substrate and the desired outcome. For example, when using a primary alkyl iodide, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the monoalkylated product. researchgate.net

Nucleophilic Substitutions for Extended Chemical Structures

The secondary amine of 1-(pyridin-3-yl)piperazine is a potent nucleophile, enabling it to participate in various nucleophilic substitution reactions. This reactivity is exploited to attach the piperazine scaffold to other chemical structures, thereby creating larger, more complex molecules.

Detailed Research Findings:

The synthesis of the parent compound, 1-(pyridin-3-yl)piperazine, is itself a prime example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, it is synthesized by reacting an excess of piperazine with a pyridine ring bearing a good leaving group, such as a halide (e.g., 3-bromopyridine or 3-chloropyridine), at an electron-deficient position. mdpi.com

Once formed, the free secondary amine of 1-(pyridin-3-yl)piperazine can act as a nucleophile to attack a wide range of electrophilic centers. This allows for the extension of its chemical structure in numerous ways:

Reaction with Activated Aryl or Heteroaryl Halides: Similar to its own synthesis, the piperazine can be reacted with other electron-deficient aromatic or heteroaromatic systems (e.g., nitro-substituted pyridines or pyrimidines) to form more complex arylpiperazine derivatives. mdpi.comresearchgate.netchemicalbook.com The reaction proceeds via the SNAr mechanism, where the piperazine attacks the carbon bearing the leaving group. researchgate.netnih.gov

Ring-Opening Reactions: The nucleophilic nitrogen can open strained rings like epoxides or aziridines, leading to the formation of β-amino alcohol or diamine side chains, respectively.

These reactions are summarized in the table below:

Reaction TypeElectrophile ExampleResulting Structure
SNAr 5-Bromo-2-nitropyridine chemicalbook.comExtended bi-heterocyclic structure
SN2 Benzyl bromideN-benzylated piperazine derivative
Epoxide Opening Propylene oxideβ-hydroxypropyl side chain

This versatility makes 1-(pyridin-3-yl)piperazine a valuable building block for synthesizing compounds with diverse and extended architectures.

Parallel Solid-Phase Synthesis Techniques for Library Generation

Parallel solid-phase synthesis (SPS) is a powerful technique in combinatorial chemistry for the rapid generation of large libraries of related compounds. mdpi.com This methodology is highly applicable to the 1-(pyridin-3-yl)piperazine scaffold, allowing for systematic modification to explore structure-activity relationships (SAR).

Detailed Research Findings:

In a typical solid-phase approach, the 1-(pyridin-3-yl)piperazine core can be immobilized on a solid support, such as a polystyrene resin, via its secondary amine. nih.gov This is often achieved through a linker molecule, like a 4-(hydroxymethyl)benzoic acid (HMBA) or a Bromoacetamidomethyl-Benzoyl (BAL) linker, which allows for the eventual cleavage of the final product from the resin. nih.govnih.gov

Once anchored, the pyridine ring or other attached functionalities can be subjected to a series of reactions. Alternatively, and more commonly for piperazine derivatives, a building block is attached to the resin, and the arylpiperazine moiety is introduced later in the synthesis. nih.gov For example, an amino acid can be attached to the resin, followed by coupling with a carboxylic acid, and then the piperazine derivative is introduced to build the final molecule. nih.gov

The key advantages of SPS include:

Simplified Purification: Excess reagents and by-products are easily removed by washing the resin, eliminating the need for complex chromatographic purification at each step. nih.gov

Automation and Parallelism: The process can be automated and performed in parallel (e.g., in a 96-well plate format), enabling the synthesis of hundreds or thousands of distinct compounds simultaneously. mdpi.comnih.gov

Driving Reactions to Completion: Large excesses of reagents can be used to ensure reactions proceed to completion.

A representative workflow for generating a library of acylated derivatives is shown below.

StageDescription
Immobilization 1-(Pyridin-3-yl)piperazine is attached to a solid support (e.g., BAL-MBHA resin) via its secondary amine through reductive amination. nih.gov
Diversification The resin-bound piperazine is split into multiple reaction vessels. Each vessel is treated with a different carboxylic acid under standard coupling conditions (e.g., DIC/HBTU). nih.gov
Cleavage The final products are cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA). nih.govnih.gov
Purification The cleaved products are collected and may undergo a final purification step if necessary.

This technique has been successfully used to synthesize libraries of arylpiperazine derivatives for screening against biological targets, such as CNS receptors. nih.gov

Stereoselective Synthesis and Chiral Control in Piperazine Derivatives

Introducing chirality into piperazine-containing molecules is of paramount importance in drug design, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Stereoselective synthesis allows for the controlled formation of specific stereoisomers of 1-(pyridin-3-yl)piperazine derivatives.

Detailed Research Findings:

Chiral control can be achieved through several distinct strategies:

Use of Chiral Building Blocks: The most straightforward approach involves starting with a commercially available or pre-synthesized enantiopure piperazine derivative. For example, (S)- or (R)-2-methylpiperazine or other substituted chiral piperazines can be reacted with a 3-halopyridine in an SNAr reaction. This transfers the existing stereocenter into the final product. This method was employed in the synthesis of several approved drugs, utilizing building blocks like t-butyl (S)-3-methylpiperazine-1-carboxylate. nih.gov

Asymmetric Synthesis of the Piperazine Ring: More complex methods involve constructing the chiral piperazine ring from scratch using asymmetric catalysis. For instance, iridium-catalyzed [3+3] cycloadditions of imines have been developed to produce C-substituted piperazines with high levels of diastereoselectivity. nih.gov This allows for the creation of complex substitution patterns that may not be available from the chiral pool.

Chiral Auxiliary-Mediated Synthesis: Another strategy involves attaching a chiral auxiliary to the piperazine or a precursor molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed. This approach has been extensively developed for the asymmetric functionalization of related N-heterocycles like pyridines, where a chiral acylating group can direct the diastereoselective addition of nucleophiles. scripps.edu

The choice of strategy depends on the location of the desired stereocenter (on the piperazine ring or a substituent) and the availability of starting materials. The use of enantiopure building blocks remains a common and efficient method in pharmaceutical development for creating chiral derivatives of scaffolds like 1-(pyridin-3-yl)piperazine. nih.gov

Advanced Analytical Characterization Techniques for 1 Pyridin 3 Yl Piperazine Dihydrobromide and Its Derivatives

High-Resolution Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of chemical substances. High-resolution techniques provide precise data on the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For 1-(Pyridin-3-YL)piperazine, the ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring. The four aromatic protons on the pyridine ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to their distinct electronic environments and spin-spin coupling. The eight protons of the piperazine ring would typically appear as two multiplets in the upfield region (around δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the secondary amine. In the dihydrobromide salt form, protonation of the nitrogen atoms would cause a significant downfield shift of the adjacent piperazine protons.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(Pyridin-3-YL)piperazine Moiety.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-H~8.4~148
Pyridine C4-H~7.4~124
Pyridine C5-H~7.2~135
Pyridine C6-H~8.2~146
Pyridine C3-~150
Piperazine C (N-Aryl)~3.2-3.4~46
Piperazine C (N-H)~3.0-3.2~45

Note: The data in Table 1 is predictive and based on known chemical shifts for similar structures. Actual experimental values may vary based on solvent and salt form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For 1-(Pyridin-3-YL)piperazine dihydrobromide, the molecular weight of the free base is 163.22 g/mol . scbt.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 164.1.

The fragmentation of arylpiperazine derivatives under mass spectrometry conditions often involves cleavage of the piperazine ring and the bond between the piperazine and the aromatic ring. xml-journal.net The fragmentation pattern provides a unique fingerprint for the molecule. Common fragmentation pathways for phenylpiperazines include the cleavage of the C-N bonds within the piperazine ring. xml-journal.net For 1-(Pyridin-3-YL)piperazine, characteristic fragments would arise from the loss of parts of the piperazine ring.

Table 2. Expected Mass Spectrometry Data for 1-(Pyridin-3-YL)piperazine.
IonFormulaExpected m/zDescription
[M+H]⁺C₉H₁₄N₃⁺164.1Protonated molecular ion of the free base.
Fragment 1C₅H₅N₂⁺93.0Loss of C₄H₉N from the piperazine ring.
Fragment 2C₄H₁₀N₂⁺86.1Piperazine ring fragment.
Fragment 3C₄H₈N⁺70.1Common piperazine ring fragment from cleavage. xml-journal.net
Fragment 4C₃H₆N⁺56.1Common piperazine ring fragment from cleavage. xml-journal.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features: the pyridine ring, the piperazine ring, and the N-H bonds.

The key vibrational modes include:

Aromatic C-H Stretching: The pyridine ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The CH₂ groups of the piperazine ring will show stretching vibrations in the 2800-3000 cm⁻¹ region.

N-H Stretching: The secondary amine (N-H) in the piperazine ring will have a characteristic stretching band, typically in the region of 3200-3500 cm⁻¹. In the dihydrobromide salt, the presence of N⁺-H bonds from protonation will result in broad and strong absorption bands in the 2400-3200 cm⁻¹ range.

C=C and C=N Stretching: The aromatic pyridine ring will show characteristic skeletal vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibrations for the C-N bonds of the piperazine ring (both aryl-N and alkyl-N) are expected in the 1200-1350 cm⁻¹ region.

Table 3. Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N⁺-H (Ammonium salt)Stretching2400-3200 (broad, strong)
Aromatic C-H (Pyridine)Stretching3000-3100
Aliphatic C-H (Piperazine)Stretching2850-2960
Aromatic C=C and C=NRing Stretching1400-1600
Aliphatic C-NStretching1200-1350

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for arylpiperazine derivatives. unodc.orgnih.gov

A typical HPLC method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) to ensure good peak shape and resolution. nih.gov The presence of the pyridine ring provides a chromophore that allows for detection using a UV detector, typically in the range of 240-280 nm. nih.gov The high water solubility of the dihydrobromide salt makes it well-suited for reversed-phase HPLC analysis.

Table 4. Typical HPLC Parameters for the Analysis of this compound.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient or Isocratic)
Flow Rate1.0 mL/min jocpr.com
DetectionUV at ~260 nm
Column TemperatureAmbient or controlled (e.g., 35 °C) jocpr.com

Gas Chromatography (GC) with Derivatization Methods

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com However, direct analysis of 1-(Pyridin-3-YL)piperazine by GC is challenging due to its low volatility and the presence of a polar secondary amine group (-NH) in the piperazine ring. This polar group can lead to poor peak shape (tailing) and thermal degradation in the hot GC injector and column.

To overcome these issues, derivatization is required. This process chemically modifies the polar -NH group to create a more volatile and thermally stable derivative. chromtech.com Common derivatization methods for amines include:

Silylation: This is a widely used method where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amines. phenomenex.com The resulting TMS derivative is significantly more volatile and amenable to GC analysis. phenomenex.com

Acylation: This method introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the amine. colostate.edu Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the -NH group to form a stable, volatile amide derivative. colostate.edu The presence of fluorine atoms in the derivative can also enhance detection sensitivity when using an electron capture detector (ECD).

After derivatization, the sample can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification of the compound and any impurities. researchgate.net

Table 5. Common Derivatization Reagents for GC Analysis of Piperazine Derivatives.
Derivatization MethodReagentAbbreviationResulting Derivative
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) derivative
SilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) derivative
AcylationTrifluoroacetic AnhydrideTFAATrifluoroacetyl (TFA) derivative
AcylationPentafluoropropionic AnhydridePFPAPentafluoropropionyl (PFP) derivative

Computational Chemistry and Theoretical Studies of 1 Pyridin 3 Yl Piperazine Dihydrobromide Systems

Quantum-Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum-chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are crucial determinants of chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govtandfonline.com It provides a favorable balance between accuracy and computational cost, making it a popular choice for studying pharmaceutical compounds. nih.gov DFT calculations for the 1-(Pyridin-3-yl)piperazine moiety would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. ijcrt.org This process yields key structural parameters.

Subsequent calculations can determine various properties. For instance, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. ijcrt.org Furthermore, DFT provides electronic properties such as total energy, dipole moment, and charge distribution, which are essential for understanding the molecule's polarity and reactivity. ijcrt.org Although specific DFT data for the title compound is scarce, studies on similar piperazine (B1678402) derivatives demonstrate the utility of this approach. nih.govfigshare.com

Table 1: Illustrative DFT-Calculated Properties for a Pyridinylpiperazine Moiety This table presents hypothetical data based on typical values for similar structures to illustrate the outputs of DFT calculations.

Parameter Predicted Value Unit
Total Energy -552.8 Hartrees
Dipole Moment 3.5 Debye
C-N (Pyridine-Piperazine) Bond Length 1.38 Ångström (Å)

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum-chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govemerginginvestigators.org Conversely, a small gap indicates a molecule is more reactive. mdpi.com For 1-(Pyridin-3-yl)piperazine, the HOMO is expected to be localized primarily on the electron-rich piperazine and pyridine (B92270) nitrogen atoms, while the LUMO would be distributed over the aromatic pyridine ring. Analysis of these orbitals helps predict how the molecule will interact with other species, with the charge transfer that occurs within the molecule being responsible for its bioactivity. schrodinger.com

Table 2: Representative Frontier Orbital Energies for a Pyridinylpiperazine Structure This table contains example data to demonstrate the typical output of a molecular orbital analysis.

Orbital Energy
HOMO -6.5 eV
LUMO -1.2 eV

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It is a 3D map of the electrostatic potential plotted onto the electron density surface, illustrating the charge distribution from a topographical perspective. researchgate.net MESP analysis helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.govresearchgate.net

For 1-(Pyridin-3-yl)piperazine, the MESP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of both the pyridine ring and the piperazine ring, indicating these are the most probable sites for electrophilic attack or hydrogen bond acceptance. nih.govresearchgate.net Positive potential (colored blue) would be expected around the hydrogen atoms, particularly those on the piperazine ring's secondary amine, identifying them as sites for nucleophilic attack or hydrogen bond donation. This analysis is crucial for understanding non-covalent interactions with biological macromolecules like proteins. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction (In Vitro Contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This simulation is fundamental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. researchgate.net For 1-(Pyridin-3-yl)piperazine, which is known to act as an antagonist of α2-adrenergic receptors, docking simulations could elucidate its binding mechanism.

The process involves placing the 3D structure of the ligand into the binding pocket of the receptor and using a scoring function to estimate the strength of the interaction (binding affinity). The results can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. ijpsdronline.com Such studies have been performed on numerous arylpiperazine and pyridinyl derivatives to predict their interactions with various receptors. nih.govmdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Results for 1-(Pyridin-3-yl)piperazine against a Target Receptor This table is for illustrative purposes only and does not represent actual experimental data.

Parameter Value Interacting Residues (Example)
Binding Affinity (Score) -8.5 kcal/mol Asp113, Val114, Phe390
Hydrogen Bonds 2 Asp113, Ser200

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose and explore the conformational changes that may occur upon ligand binding. ijpsdronline.comindexcopernicus.com

An MD simulation of the 1-(Pyridin-3-yl)piperazine-receptor complex would involve simulating the movements of the system in a solvated environment under physiological conditions. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the complex over the simulation period (e.g., nanoseconds). indexcopernicus.com A stable RMSD suggests a stable binding mode. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. nih.gov These simulations offer a more realistic understanding of the binding event than static docking models. indexcopernicus.compolyu.edu.hk

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A 3D-QSAR model, for instance, correlates the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov

To develop a QSAR model for a series of pyridinylpiperazine analogs, their experimentally determined in vitro biological activities (e.g., IC50 values) are used as the dependent variable. nih.gov Molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties, serve as the independent variables. The resulting model can be used to predict the activity of new, unsynthesized compounds and to identify which molecular features are crucial for enhancing or diminishing activity. nih.govresearchgate.net This provides a rational basis for designing more potent derivatives. jetir.org

Table 4: Key Components of a Typical 3D-QSAR (CoMFA) Model This table outlines the typical statistical parameters used to validate a QSAR model.

Statistical Parameter Description Acceptable Value
q² (Cross-validated r²) A measure of the predictive ability of the model (internal validation). > 0.5
r² (Non-cross-validated r²) A measure of the model's ability to fit the data. > 0.6
Steric Field Contribution Percentage influence of molecular shape on activity. Varies

Conformational Analysis of Pyridine-Piperazine Conjugates

The conformational landscape of pyridine-piperazine conjugates, such as 1-(Pyridin-3-YL)piperazine, is a critical determinant of their chemical and biological properties. This landscape is primarily defined by the puckering of the piperazine ring and the rotational orientation of the pyridine ring relative to the piperazine moiety. Computational and theoretical studies provide significant insights into the preferred geometries and the energy barriers between different conformational states.

The piperazine ring itself is not planar and, similar to cyclohexane, adopts non-planar conformations to relieve ring strain. The most thermodynamically stable conformation is the chair form. nih.gov In this arrangement, the substituents on the ring's carbon and nitrogen atoms can occupy either axial or equatorial positions. libretexts.orgyoutube.com Infrared spectral measurements have indicated that a substituent on a nitrogen atom in a piperazine ring generally prefers the equatorial position, much like in piperidine (B6355638). rsc.org For most arylpiperazine structures, including various polymorphic forms of the drug aripiprazole, the piperazine ring consistently adopts a chair conformation. mdpi.com However, under certain conditions, such as when complexed with metal ions, the piperazine ring can be forced into a higher-energy boat conformation to facilitate bidentate coordination. nih.gov

The surrounding environment also plays a role in determining the dominant conformation. Molecular modeling simulations have revealed that in a vacuum, arylpiperazine derivatives may favor bent geometries, whereas in the presence of a solvent, more extended conformations are often preferred. This highlights the influence of intermolecular forces on the conformational equilibrium.

The relative orientation between the aryl and piperazine rings can vary widely, as shown by X-ray crystallography of different arylpiperazine compounds. For instance, the dihedral angle between the plane of an aryl ring and the piperazine ring has been observed to be nearly perpendicular (e.g., 86.72°) in some molecules, while in others, it is much more acute. mdpi.com These variations depend on the substitution pattern and the presence of other functional groups that can introduce steric hindrance or enabling electronic interactions.

The following table summarizes key conformational parameters and findings from computational studies on representative arylpiperazine systems, which serve as models for understanding the behavior of 1-(Pyridin-3-YL)piperazine dihydrobromide.

ParameterObservationMethod/ContextReference
Piperazine Ring ConformationChair form is thermodynamically favored.General observation, X-ray crystallography nih.govmdpi.com
Piperazine Ring ConformationBoat conformation can occur in metal complexes.X-ray crystallography of Ni(II) complexes nih.gov
Aryl Substituent PositionAxial conformation is preferred in some 1-aryl-2-substituted piperazines.Conformational Study nih.gov
N-H Substituent PositionEquatorial position is generally preferred.Infrared Spectroscopy rsc.org
Overall Molecular GeometryExtended conformations are favored in solvent simulations.Molecular Modeling
Overall Molecular GeometryBent geometries can dominate in a vacuum.Molecular Modeling
Aryl-Piperazine Dihedral AngleCan range from nearly co-planar to perpendicular (e.g., 86.72°).X-ray crystallography on various arylpiperazines mdpi.com

Medicinal Chemistry and in Vitro/cell Free Biological Activity of 1 Pyridin 3 Yl Piperazine Dihydrobromide

1-(Pyridin-3-YL)piperazine Dihydrobromide as a Privileged Scaffold for Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The arylpiperazine structure, and by extension 1-(pyridin-3-yl)piperazine, is a quintessential example of such a scaffold. researchgate.net

Design Principles for Piperazine (B1678402) and Pyridine-Containing Pharmacophores

The design of drugs incorporating piperazine and pyridine (B92270) rings is guided by several key principles centered on their physicochemical and structural properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is found in numerous FDA-approved drugs. enamine.netenamine.net Its inclusion in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, due to its ability to form hydrogen bonds and its basic nature. nih.govscilit.com

The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom into the aromatic system. This substitution has profound effects, creating a dipole moment and providing a hydrogen bond acceptor site, which can be crucial for specific interactions with a biological target. The position of the nitrogen atom in the pyridine ring (e.g., 2-, 3-, or 4-position) and the nature of other substituents can alter the electronic properties and basicity of the molecule, thereby influencing receptor affinity and selectivity. nih.gov For instance, the basicity of the piperazine nitrogens and the pyridine nitrogen can be modulated to optimize interactions with the target protein. nih.gov The combination of these two moieties creates a pharmacophore with a defined spatial arrangement of basic nitrogen atoms and an aromatic system, a common feature in ligands for many G-protein coupled receptors (GPCRs). nih.govchemimpex.com

Table 1: Key Design Principles of Pyridine and Piperazine Pharmacophores
FeaturePiperazine MoietyPyridine MoietyRationale in Drug Design
Structure Symmetrical six-membered ring with two basic nitrogens. nih.govAromatic six-membered ring with one nitrogen atom. Provides a rigid scaffold to orient other functional groups and allows for disubstitution at the 1 and 4 positions. nih.gov
Physicochemical Properties Increases polarity and aqueous solubility; acts as a hydrogen bond donor/acceptor. nih.govAromatic system capable of π-π stacking; nitrogen atom acts as a hydrogen bond acceptor. Improves pharmacokinetic properties (ADME) and facilitates specific, high-affinity binding to target receptors. nih.govscilit.com
Receptor Interaction The protonated form can engage in ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets. ijrrjournal.comCan participate in various interactions including hydrogen bonding and π-stacking with aromatic residues in the receptor. nih.govThe combination provides multiple interaction points, enhancing binding affinity and specificity for targets like GPCRs. chemimpex.com
Modularity Easily derivatized at the N1 and N4 positions to explore structure-activity relationships (SAR). nih.govSubstituents on the ring can modulate electronic properties and steric hindrance. nih.govAllows for systematic chemical modification to optimize potency, selectivity, and reduce off-target effects. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Compound Optimization

In the process of optimizing a lead compound, medicinal chemists frequently employ strategies like scaffold hopping and bioisosteric replacement to improve potency, selectivity, and pharmacokinetic profiles, or to navigate around existing patents. nih.govresearchgate.net Bioisosteric replacement involves substituting one functional group or moiety with another that retains similar physical and chemical properties, leading to comparable biological activity. nih.govu-strasbg.fr Scaffold hopping is a more significant change, where the central core or framework of the molecule is replaced with a structurally different scaffold that maintains the original's key binding interactions. nih.govresearchgate.net

The 1-(pyridin-3-yl)piperazine scaffold is both a subject and a product of these strategies. For example, the pyridine ring itself is a common bioisostere for a phenyl ring, used to introduce subtle changes in electronics and polarity. Within a series of compounds, the piperazine ring might be replaced by other cyclic diamines or even acyclic linkers to alter flexibility and binding modes. enamine.netenamine.net A notable example in the literature demonstrated that replacing a piperazine core with a piperidine (B6355638) core in a series of histamine (B1213489) H3 and sigma-1 receptor ligands resulted in a significant shift in receptor affinity, highlighting how a subtle scaffold hop can dramatically alter pharmacology. nih.gov Similarly, a bioisosterism-based approach was used to design novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as multi-target receptor agonists. thieme-connect.comresearchgate.net

In Vitro Biological Target Modulation and Assays

In vitro studies are fundamental to understanding the pharmacological profile of a compound like this compound. These cell-free or cell-based experiments allow researchers to determine its direct interactions with biological targets and its effects on cellular functions in a controlled environment.

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

The arylpiperazine scaffold is a well-established pharmacophore for targeting monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, which are implicated in numerous neurological and psychiatric disorders. ijrrjournal.comchemimpex.com Derivatives of 1-(pyridin-3-yl)piperazine have been synthesized and evaluated as ligands for these receptors. nih.gov

Research into multi-target ligands for schizophrenia has explored scaffolds combining indazole and piperazine moieties. nih.gov In one such study, a derivative containing the 1-(pyridin-3-yl)piperazine structure, N-(3-(4-(pyridin-3-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide, was synthesized and tested. The study found that compared to its direct phenyl-piperazine analog, the introduction of the pyridin-3-yl group resulted in a significantly lower affinity for the 5-HT₂A receptor, demonstrating how the pyridine nitrogen influences receptor selectivity. nih.gov Other research has focused on designing derivatives as agonists for dopamine D₂/D₃ and serotonin 5-HT₁A receptors, indicating the scaffold's utility in developing treatments for conditions like Parkinson's disease. thieme-connect.comthieme-connect.com

Table 2: Example Receptor Binding Affinities (Ki, nM) of a Pyridin-3-yl-piperazine Derivative
CompoundD₂ Receptor Ki (nM)5-HT₁A Receptor Ki (nM)5-HT₂A Receptor Ki (nM)
Phenyl-piperazine analog 24 ± 13.5 ± 0.216 ± 1
Pyridin-3-yl-piperazine analog 40 ± 11.8 ± 0.1480 ± 20
Data adapted from a study on multi-target ligands for schizophrenia. nih.gov

Alpha-2 Adrenergic Receptor Antagonism

Beyond the serotonergic and dopaminergic systems, 1-(pyridin-3-yl)piperazine and its analogs have been identified as potent and selective antagonists of α₂-adrenergic receptors. nih.gov These receptors are involved in regulating neurotransmitter release and play a role in blood pressure control, sedation, and analgesia.

A systematic study of 1-(2-pyridinyl)piperazine derivatives revealed that several compounds in the series were effective α₂-adrenoceptor antagonists. nih.gov Their activity was confirmed in vitro through radioligand displacement assays, where the compounds competed with a known α₂-agonist ([³H]clonidine) for binding to receptor sites in brain tissue preparations. nih.govwikipedia.org For example, the derivative 1-(3-fluoro-2-pyridinyl)piperazine was found to be more potent than the reference antagonists yohimbine (B192690) and rauwolscine (B89727) in these binding assays, showcasing the potential of the pyridinylpiperazine scaffold for this target. nih.gov

Table 3: In Vitro α₂-Adrenergic Receptor Binding Affinity
CompoundIC₅₀ (nM) for [³H]clonidine displacement
1-(3-Fluoro-2-pyridinyl)piperazine 3.1
Yohimbine 10.4
Rauwolscine 4.8
Data from a study on pyridinylpiperazines as selective α₂-adrenoceptor antagonists. nih.gov

Biochemical Assays for Evaluating Drug Effects on Cellular Processes

A variety of biochemical and cell-based assays are employed to characterize the interaction of a compound with its target and its subsequent effects on cellular processes. For G-protein coupled receptors like the serotonin, dopamine, and adrenergic receptors, these assays can be broadly categorized. nih.govphysiology.org

Binding Assays : These are used to measure the affinity of a ligand for a receptor. Radioligand binding assays are a classic and highly sensitive method where a radiolabeled ligand and a test compound compete for binding to the receptor. researchgate.net The measure of affinity is typically expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC₅₀). wuxibiology.com

Functional Assays : These assays measure the biological response initiated by ligand binding. They can determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Common functional assays for GPCRs measure changes in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) and calcium (Ca²⁺), or the recruitment of signaling proteins like β-arrestin. nih.govphysiology.org The results are often expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists. biorxiv.org

Enzyme/Kinase Assays : If the downstream effect of receptor activation involves an enzyme, specific assays can measure the modulation of that enzyme's activity. For example, assays like ADP-Glo or TR-FRET can be used to quantify the activity of kinases that may be part of the receptor's signaling cascade. wuxibiology.com

These in vitro tools are essential for building a comprehensive pharmacological profile of a compound, guiding the structure-activity relationship (SAR) studies needed to optimize it into a potential drug candidate. wuxibiology.com

Table 4: Overview of Common In Vitro Assays for GPCR Ligands
Assay TypePrincipleKey OutputPurpose
Radioligand Binding Competitive binding between a test compound and a radiolabeled ligand for a specific receptor. researchgate.netKi, IC₅₀Determines binding affinity and selectivity.
cAMP Assay Measures the increase or decrease in intracellular cyclic AMP levels following receptor activation (Gαs/Gαi coupling). nih.govEC₅₀, IC₅₀Quantifies agonist or antagonist functional potency.
Calcium Flux Assay Measures changes in intracellular calcium concentration, typically following Gαq-coupled receptor activation. nih.govEC₅₀, IC₅₀Quantifies agonist or antagonist functional potency.
β-Arrestin Recruitment Detects the interaction of β-arrestin with an activated GPCR, often using resonance energy transfer (BRET/FRET) or enzyme complementation. physiology.orgEC₅₀, IC₅₀Measures receptor activation and potential for desensitization, independent of G-protein coupling.

Investigation of Histamine H3 and Sigma-1 Receptor Interactions

The 1-(pyridin-3-yl)piperazine moiety is a recognized scaffold in medicinal chemistry, known for its interaction with various receptors, including histamine H3 (H3R) and sigma-1 (σ1R) receptors. These receptors are implicated in a range of neurological and psychiatric conditions, making ligands that target them valuable subjects of research. nih.govnih.gov

While specific binding affinity data for this compound is not extensively documented in publicly available literature, studies on closely related analogues provide significant insights into its likely receptor interaction profile. Research comparing piperazine and piperidine derivatives has highlighted the critical role of the core heterocyclic ring in determining affinity and selectivity for H3 and σ1 receptors. nih.gov

In one notable study, a 4-substituted piperazine derivative demonstrated high affinity for the human histamine H3 receptor with a Ki value of 3.17 nM. nih.gov However, the same compound showed significantly weaker affinity for the sigma-1 receptor, with a Ki of 1531 nM. nih.gov This suggests that while the pyridylpiperazine scaffold can be a potent H3R ligand, the piperazine ring itself may not be optimal for strong dual interaction with the σ1 receptor. This is further supported by the finding that replacing the piperazine ring with a piperidine moiety in an analogous compound resulted in a dramatic increase in sigma-1 receptor affinity (Ki = 3.64 nM) while maintaining high affinity for the H3 receptor (Ki = 7.70 nM). nih.gov

Furthermore, investigations into a series of pyridylpiperazines have indicated that the position of the nitrogen atom in the pyridine ring influences selectivity for sigma receptor subtypes. Derivatives of (3-pyridyl)piperazine, such as the compound , have been shown to generally favor σ1 receptors over σ2 receptors. sigmaaldrich.com

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Representative Piperazine and Piperidine Analogues
Compound AnalogueCore StructureHistamine H3 Receptor (hH3R)Sigma-1 Receptor (σ1R)
Analogue 1Piperazine3.17 nih.gov1531 nih.gov
Analogue 2Piperidine7.70 nih.gov3.64 nih.gov

Assessment of In Vitro Efficacy in Various Biological Systems (e.g., antiplasmodial activity, enzyme inhibition)

The pyridylpiperazine scaffold has been explored for a variety of in vitro biological activities, including potential antiplasmodial effects and enzyme inhibition.

Antiplasmodial Activity: The piperazine heterocycle is a common feature in compounds investigated for antimalarial properties. nih.govresearchgate.netbroadinstitute.org Studies on various substituted piperazine derivatives have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net For instance, certain aminoquinoline-pyrimidine hybrids incorporating a piperazine linker have shown potent in vitro antiplasmodial activity, with IC50 values in the nanomolar range against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov While direct antiplasmodial data for this compound is not specified in the reviewed literature, the established activity of related compounds suggests that this structural class warrants investigation in this therapeutic area. nih.gov

Enzyme Inhibition: Derivatives of pyridylpiperazine have been synthesized and evaluated as inhibitors of various enzymes. A recent study focused on the urease inhibitory potential of compounds derived from 1-(3-nitropyridin-2-yl)piperazine (B1350711). frontiersin.orgnih.gov Urease is an enzyme crucial for the survival of certain pathogens, such as Helicobacter pylori. frontiersin.orgnih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, itself demonstrated notable urease inhibition with an IC50 value of 3.90 ± 1.91 µM. frontiersin.orgnih.gov Further derivatization of this scaffold led to even more potent inhibitors, with some analogues exhibiting IC50 values as low as 2.0 ± 0.73 µM. frontiersin.orgnih.gov These findings indicate that the pyridylpiperazine core can serve as a valuable template for the design of effective enzyme inhibitors. frontiersin.orgnih.govnih.gov

Table 2: Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine and its Derivatives
CompoundIC50 (µM) frontiersin.orgnih.gov
1-(3-nitropyridin-2-yl)piperazine (Precursor)3.90 ± 1.91
Derivative 5b2.0 ± 0.73
Derivative 7e2.24 ± 1.63
Thiourea (Standard)23.2 ± 11.0

Cell-Free Assays for Mechanistic Studies

Cell-Free Enzymatic Activity Assays for Drug Resistance Evaluation

Cell-free enzymatic assays provide a powerful platform for evaluating the mechanisms of drug resistance without the complexities of a cellular environment. frontiersin.orgnih.gov These assays allow for the direct measurement of a compound's effect on a purified enzyme, which may be a target for antimicrobial or anticancer drugs. For instance, a cell-free drug susceptibility assay has been developed to monitor the drug resistance of HIV-1 protease, utilizing a wheat germ cell-free protein production system to synthesize active enzymes for inhibitor screening. frontiersin.orgnih.gov

In the context of multidrug resistance in bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors. nih.gov Pyridylpiperazine-based compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in E. coli. nih.gov These inhibitors were found to bind to a unique site on the transmembrane domain of the AcrB protein, which is involved in the proton relay network essential for the pump's function. nih.gov While these studies provide a mechanistic basis for overcoming drug resistance, specific data from cell-free enzymatic assays evaluating this compound in this context are not currently available.

Elucidation of Molecular Mechanisms of Action in Reconstituted Systems

Reconstituted systems, where purified cellular components like proteins and lipids are assembled in vitro, are invaluable for dissecting the molecular mechanisms of drug action. These systems allow researchers to study direct drug-target interactions and their functional consequences in a controlled environment. For example, the function and chemical sensitivity of the P. falciparum ATPase PfATP4, a validated antimalarial target, have been probed using optimized membrane ATPase assays.

While there is no specific literature detailing the use of this compound in reconstituted systems, the known interactions of pyridylpiperazine analogues with specific molecular targets, such as the AcrB efflux pump, suggest that such studies would be highly informative. nih.gov Molecular dynamics simulations, often used in conjunction with experimental data from reconstituted systems, have suggested that pyridylpiperazine inhibitors access their binding pocket on AcrB from the cytoplasm via a specific channel. nih.gov This highlights how reconstituted systems can elucidate the precise molecular choreography of drug-target engagement.

Analysis of Compound Activity Using Cell-Free Morphological Profiling Data

Cell-free morphological profiling is an emerging technology that has the potential to provide insights into a compound's mechanism of action by observing its effects on subcellular structures in a cell-free environment. However, the application of this specific technique is not yet widely documented. More commonly, cellular morphological profiling, such as the Cell Painting assay, is used to predict a compound's bioactivity by capturing changes across various cellular compartments upon treatment. nih.gov

Although direct cell-free morphological profiling data for this compound is not available, studies on related piperazine-containing compounds have utilized cellular imaging to assess their effects. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been evaluated for their in vitro cytotoxicity and their ability to be visualized within cells using fluorescence microscopy, confirming their membrane permeability and cytoplasmic distribution. nih.gov Such cellular imaging studies provide a foundation for understanding how these compounds interact with and distribute within cellular systems, which could be further explored in cell-free contexts.

Structure-Activity Relationship (SAR) Studies of this compound Analogues (In Vitro)

The structure-activity relationship (SAR) of pyridylpiperazine derivatives is a rich area of study, providing critical insights into how structural modifications influence biological activity at various targets.

As discussed in section 5.2.4, the nature of the basic core is a key determinant of activity at histamine H3 and sigma-1 receptors. The replacement of a piperazine ring with a piperidine ring can dramatically shift the affinity profile, significantly enhancing sigma-1 receptor binding while maintaining potent H3 receptor antagonism. nih.gov This suggests that the conformational flexibility and protonation state of the basic amine are crucial for interaction with the σ1R binding site. nih.gov

In the context of enzyme inhibition, SAR studies on 1-(3-nitropyridin-2-yl)piperazine derivatives as urease inhibitors have revealed important structural requirements for potency. frontiersin.orgnih.govnih.gov The inhibitory activity is sensitive to the nature and position of substituents on an N-arylacetamide or N-arylpropanamide moiety attached to the piperazine nitrogen. For example, the presence of a chloro group on the N-aryl ring led to a notable decrease in activity compared to a methyl group. nih.gov Similarly, the position of a nitro group on the N-aryl ring significantly impacted inhibitory potential, with an ortho-nitro substituent showing more effective inhibition than meta or para-nitro substituents. nih.gov

Furthermore, SAR studies on piperazine derivatives as potential antidepressant agents have shown that substitutions on a benzyl (B1604629) group attached to the piperazine ring influence activity. tandfonline.com The unsubstituted benzyl derivative (compound 6a) showed the best antidepressant-like activity, which was diminished by the introduction of para-substituents in the order of H > p-F > p-Cl, p-CF3, and p-CH3. tandfonline.com

Collectively, these studies demonstrate that the biological activity of the 1-(pyridin-3-yl)piperazine scaffold can be finely tuned through structural modifications to the pyridine ring, the piperazine core, and substituents at the distal nitrogen atom.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights for Pyridylpiperazine Analogues
Structural ModificationBiological Target/ActivityObserved Effect on In Vitro ActivityReference
Piperazine to Piperidine CoreSigma-1 Receptor AffinitySignificant increase in affinity nih.gov
Substitution on N-arylacetamide (urease inhibition)Urease EnzymeActivity is sensitive to substituent type and position (e.g., -CH3 > -Cl) nih.gov
Substitution on N-benzyl group (antidepressant-like activity)Serotonergic SystemUnsubstituted benzyl is optimal; para-substitution decreases activity tandfonline.com

Influence of Substituent Variations on In Vitro Potency and Selectivity

The biological activity of the 1-(pyridin-3-yl)piperazine scaffold can be significantly modulated by introducing various substituents, which alters the compound's potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related pyridinylpiperazine derivatives have demonstrated that modifications to the pyridine ring, the piperazine ring, or through the addition of linker groups can fine-tune pharmacological profiles.

For instance, in a series of 1-(3-nitropyridin-2-yl)piperazine derivatives synthesized to act as urease inhibitors, the nature of the substituent on the piperazine nitrogen was found to be critical for inhibitory activity. nih.gov The introduction of various N-arylacetamide and N-arylpropanamide moieties led to compounds with a wide range of potencies. nih.gov Notably, derivatives featuring electron-withdrawing groups (e.g., halogens) on the terminal aryl ring exhibited potent urease inhibition, with IC50 values significantly lower than the parent compound and the standard inhibitor, thiourea. nih.gov This suggests that electronic factors on substituents play a key role in the molecule's ability to interact with the enzyme's active site. nih.gov

Similarly, the design of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as dopamine and serotonin receptor agonists showed that substituents on a terminal arylpiperazine moiety influenced receptor activity. researchgate.net The presence of a fluorine atom on the pyridine ring and the nature of the aryl group attached to the piperazine were explored to optimize the agonistic activity at D2/D3/5-HT1A receptors. researchgate.net Furthermore, modifications to the linker connecting the core scaffold to other chemical moieties can also impact biological activity. researchgate.net These findings collectively underscore the principle that systematic variation of substituents is a powerful strategy for enhancing the in vitro potency and refining the target selectivity of compounds based on the 1-(pyridin-3-yl)piperazine core.

In Vitro Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine Derivatives nih.gov
CompoundSubstituent GroupIC₅₀ (µM)
Thiourea (Standard)N/A23.2 ± 11.0
Compound 3 (Parent)-H3.90 ± 1.91
Compound 5b-N-acetyl-(2,5-dichlorophenyl)2.0 ± 0.73
Compound 7e-N-propionyl-(2,5-dichlorophenyl)2.24 ± 1.63

Impact of Positional Isomerism on Biological Activity

The position of the nitrogen atom within the pyridine ring of the pyridinylpiperazine scaffold—a concept known as positional isomerism—has a profound impact on the molecule's biological activity. The location of the nitrogen (at the 2-, 3-, or 4-position) alters the compound's electronic distribution, basicity, and spatial arrangement, which in turn dictates how it interacts with its biological target.

For example, studies on derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core revealed that this isomeric form had a significantly lower affinity for the sigma-1 (σ1) receptor compared to analogous compounds with a piperidine core. nih.govacs.org This difference in inhibitory potency was attributed to changes in the protonation state of the molecule at physiological pH, which is directly influenced by the position of the electron-withdrawing nitrogen atom in the pyridine ring. nih.govacs.org The position of the nitrogen affects the basicity of both the pyridine nitrogen itself and the distal nitrogen of the piperazine ring, thereby altering the electrostatic interactions essential for receptor binding. nih.gov

Correlations between Structural Features and Receptor Binding Affinity

The binding affinity of 1-(pyridin-3-yl)piperazine derivatives to their biological receptors is governed by a precise set of correlations between their structural features and the topology of the receptor's binding site. Key structural elements of the scaffold, such as the pyridine nitrogen, the piperazine nitrogens, and the aromatic ring system, all contribute to the binding energy through various non-covalent interactions.

Molecular docking studies of pyridinylpiperazine derivatives have provided insights into these interactions. For example, in the context of urease inhibition by 1-(3-nitropyridin-2-yl)piperazine analogs, the pyridine nitrogen and the nitro group were found to form crucial hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov The piperazine ring and its substituents were shown to engage in hydrophobic and van der Waals interactions, further stabilizing the ligand-receptor complex. nih.gov

Furthermore, the protonation state of the piperazine and pyridine nitrogens at physiological pH is a critical determinant of binding affinity, particularly for receptors in the central nervous system. nih.govacs.org The ability of the basic nitrogen atoms to form salt bridges with acidic residues (e.g., aspartate) in a receptor's binding pocket is often a primary driver of high-affinity binding. The planarity of the pyridine ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov Therefore, a direct correlation exists: the specific arrangement of hydrogen bond donors and acceptors, the basicity of the nitrogen centers, and the hydrophobic character of the molecule are all structural features that collectively determine its binding affinity and selectivity for a given receptor.

Applications in Chemical Biology Research

Development of Chemical Probes for Biological Target Identification

The pyridinylpiperazine scaffold is a versatile platform for the development of chemical probes, which are essential tools for identifying and studying biological targets. By modifying the core structure with reporter tags such as radioisotopes or fluorescent dyes, researchers can create high-affinity ligands to visualize and quantify specific receptors or enzymes in vitro and in vivo.

While specific examples of 1-(pyridin-3-yl)piperazine being developed into a chemical probe are not extensively detailed, research on its positional isomers highlights the scaffold's suitability for this purpose. For instance, derivatives of 1-(pyridin-2-yl)piperazine have been successfully developed into radiolabeled probes for imaging 5-HT7 receptors, which are overexpressed in certain pathologies like glioblastoma. researchgate.netresearchgate.net In these studies, 1-(3-nitropyridin-2-yl)piperazine derivatives were complexed with Technetium-99m (⁹⁹ᵐTc), creating radiotracers with high radiochemical purity. researchgate.netresearchgate.net

These probes demonstrated high-affinity binding to 5-HT7 receptors on cancer cell lines in vitro. researchgate.net In vivo biodistribution studies in xenograft models showed that the radiotracers accumulated at the tumor site, allowing for clear visualization through imaging techniques. researchgate.net This work exemplifies how the pyridinylpiperazine framework can be leveraged to create chemical probes for identifying the location and expression levels of a biological target, providing a powerful methodology that is directly applicable to derivatives of 1-(pyridin-3-yl)piperazine for exploring its own unique targets.

Insights into Molecular Mechanisms from In Vitro Experimental Data

In vitro experimental data from studies on 1-(pyridin-3-yl)piperazine and its analogs are fundamental to elucidating the molecular mechanisms underlying their biological activity. Cell-free and cell-based assays provide quantitative measures of a compound's effect, such as binding affinity (Ki) or inhibitory concentration (IC50), which serve as the foundation for deeper mechanistic investigations.

A common workflow involves using in vitro data to inform and validate in silico computational studies. For example, after determining the potent in vitro urease inhibitory activity of a series of 1-(3-nitropyridin-2-yl)piperazine derivatives, molecular docking simulations were performed. nih.gov These simulations provided a plausible binding mode for the most active compounds within the enzyme's active site, revealing specific hydrogen bonds and hydrophobic interactions that were likely responsible for the observed inhibition. nih.gov This combination of wet-lab data and computational analysis provides a detailed picture of the mechanism of action at the molecular level.

Similarly, when in vitro binding assays of 4-(pyridin-4-yl)piperazin-1-yl derivatives revealed unexpectedly low affinity for the σ1 receptor, it prompted a computational investigation into the underlying cause. nih.gov Molecular modeling suggested that the mechanism was related to the unfavorable protonation state of the compound at physiological pH. nih.govacs.org This demonstrates how in vitro data can uncover subtle structure-activity relationships that, when further explored with computational tools, yield significant insights into the molecular mechanisms governing ligand-receptor interactions. This approach allows researchers to understand not just if a compound is active, but why it is active, guiding the rational design of more effective molecules. nih.gov

Future Directions and Emerging Research Avenues for 1 Pyridin 3 Yl Piperazine Dihydrobromide

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

The future of drug discovery for derivatives of 1-(pyridin-3-yl)piperazine lies in the synergistic integration of computational and experimental methods. This dual approach accelerates the identification of promising lead compounds and deepens the understanding of their mechanisms of action. nih.govcolumbia.edu

Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting how novel analogues will interact with biological targets. nih.govrsc.org For instance, docking studies can elucidate the binding modes of piperazine-based compounds with specific receptors, like the sigma-1 receptor (S1R), revealing crucial amino acid interactions. nih.gov These in silico models help prioritize which novel compounds to synthesize, saving significant time and resources. The process typically involves building 3D structures of the ligands and preparing them for docking into the crystal structures of target proteins. nih.govresearchgate.net

These computational predictions are then validated and refined through experimental assays. nih.gov High-throughput screening (HTS) can rapidly test the biological activity of a library of synthesized compounds. The data from these experiments, in turn, provide feedback to improve the accuracy of the computational models. This iterative cycle of prediction and validation is crucial for a robust drug discovery pipeline. For example, after computational studies identify a potent S1R agonist, functional assays are used to confirm its activity and mechanism. nih.gov

Table 1: Computational and Experimental Synergy in Drug Discovery

Computational Approach Purpose Experimental Validation
Molecular Docking Predicts binding affinity and orientation of a ligand to a target protein. nih.govresearchgate.net In vitro binding assays (e.g., radioligand binding).
Molecular Dynamics Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. nih.gov Functional assays to measure biological response (e.g., agonist/antagonist activity). nih.gov
QSAR Modeling Relates the chemical structure of compounds to their biological activity. Synthesis and testing of new analogues to confirm predictive power.

Development of Novel Synthetic Strategies for Accessing Underexplored Analogues

Expanding the chemical space around the 1-(pyridin-3-yl)piperazine core requires the development of innovative and efficient synthetic strategies. Traditional methods for creating N-arylpiperazines include nucleophilic aromatic substitution (SNAr), Pd-catalyzed Buchwald-Hartwig coupling, and the Cu-catalyzed Ullmann-Goldberg reaction. mdpi.com A common route involves reacting 3-bromopyridine (B30812) with an excess of piperazine (B1678402).

Future research will focus on developing more versatile and cost-effective synthetic routes to access previously unexplored analogues. mdpi.com This includes multicomponent reactions, such as the Ugi reaction, and flow chemistry techniques that allow for rapid and controlled synthesis. Strategies that involve building the piperazine ring onto a pre-functionalized pyridine (B92270) core can also provide access to novel structures. mdpi.com

Recent advancements have highlighted various synthetic approaches for piperazine-containing drugs, which can be adapted for 1-(pyridin-3-yl)piperazine analogues:

SNAr Reactions : Utilizing electron-deficient hetero)arenes to react with piperazine. This is a common and effective method. mdpi.com

Reductive Amination : A key method for producing N-alkylpiperazines, which can be used to add diverse side chains to the piperazine nitrogen. mdpi.com

Ring-Opening Strategies : Designing molecules by opening cyclic structures to mimic existing pharmacophores, as seen in the development of kinase inhibitors. mdpi.com

These advanced synthetic methodologies will enable the creation of diverse libraries of analogues, which are essential for comprehensive structure-activity relationship (SAR) studies and the discovery of compounds with novel biological activities.

Expansion of In Vitro Biological Target Spectrum and Disease Areas

While 1-(pyridin-3-yl)piperazine and its derivatives are well-established as modulators of central nervous system (CNS) targets like serotonin (B10506) and dopamine (B1211576) receptors, there is significant potential to expand their application to new biological targets and diseases. chemimpex.com The piperazine scaffold is a versatile pharmacophore present in drugs for a wide range of conditions. mdpi.comnih.gov

Current research has identified activity at several receptors:

α2-Adrenergic Receptors : The parent compound is a known antagonist.

Serotonin (5-HT) and Dopamine Receptors : A primary area of investigation for neurological and psychiatric disorders. chemimpex.com

Sigma-1 (S1R) and Histamine (B1213489) H3 Receptors : Implicated in various neurological conditions.

Future research aims to explore the activity of novel 1-(pyridin-3-yl)piperazine derivatives against a broader range of targets. Emerging areas of interest include:

Cancer : Arylpiperazine derivatives have shown anti-proliferative activity against various cancer cell lines, including prostate, breast, and lung cancer. mdpi.comrsc.orgnih.gov They can induce cell cycle arrest and interact with targets like the anti-apoptotic Bcl-2 protein. mdpi.com

Alzheimer's Disease : Piperazine derivatives have been investigated as potential therapeutic agents, for instance, by acting as agonists for the TRPC6 channel, which plays a role in memory formation. nih.gov

Infectious Diseases : The piperazine core is found in compounds with antibacterial and antimycobacterial properties. researchgate.netmdpi.com

Inflammatory and Cardiovascular Diseases : Novel piperazine derivatives have demonstrated anti-inflammatory and antihistamine activity. nih.gov Additionally, some analogues have been evaluated for antiplatelet activity. nih.gov

Plant Health : Trifluoromethyl pyridine piperazine derivatives have been synthesized and shown to act as plant activators, enhancing resistance to viruses like the tobacco mosaic virus (TMV). frontiersin.org

Table 2: Potential Therapeutic Areas for 1-(Pyridin-3-YL)piperazine Derivatives

Current Disease Area Potential Future Disease Areas Potential Molecular Targets
Neurological Disorders chemimpex.com Cancer mdpi.comrsc.org Kinases, Bcl-2, Androgen Receptor mdpi.comrsc.org
Alzheimer's Disease nih.gov TRPC6 Channels nih.gov
Infectious Diseases researchgate.netmdpi.com Bacterial Cell Membranes, DNA Gyrase mdpi.com
Inflammatory Disorders nih.gov Histamine Receptors, TNF-α nih.gov

Refinement of Derivatization Techniques for Enhanced Biological Profiling

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy for optimizing lead compounds. For 1-(pyridin-3-yl)piperazine, refining derivatization techniques is crucial for enhancing its biological profile, including potency, selectivity, and pharmacokinetic properties.

Structural modifications can be strategically applied to different parts of the molecule:

The Pyridine Ring : Adding electron-withdrawing groups can alter electronic properties and target affinity.

The Piperazine Ring : N-alkylation or N-acylation of the second nitrogen atom allows for the introduction of a wide variety of functional groups to probe interactions with biological targets or improve physicochemical properties. mdpi.com

Heterocyclic Fusion : Incorporating other ring systems, such as triazoles or oxadiazoles, can create novel hybrid molecules with enhanced or entirely new biological activities. nih.gov

Advanced derivatization techniques are also employed for analytical purposes, which indirectly supports biological profiling. For instance, reacting piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a UV-active derivative, enabling its detection at low levels using HPLC-UV. jocpr.com In proteomics, piperazine derivatives are used to modify peptides to enhance their ionization efficiency for mass spectrometry analysis, a technique that could be adapted for studying drug-protein interactions. nih.govresearchgate.net

Future efforts will focus on using derivatization to fine-tune the "drug-like" properties of analogues, guided by computational predictions and experimental data, to create candidates with optimal therapeutic potential.

Table 3: Compound Names Mentioned

Compound Name
1-(Pyridin-3-YL)piperazine dihydrobromide
3-bromopyridine
Piperazine

Q & A

Basic: What are the standard synthetic routes and characterization methods for 1-(pyridin-3-yl)piperazine dihydrobromide?

Answer:
The synthesis typically involves nucleophilic aromatic substitution. For example, 1-(pyridin-3-yl)piperazine can be prepared by reacting 3-bromopyridine with excess piperazine under reflux conditions. A reported procedure achieved a 61% yield using this method, with purification via silica gel chromatography and characterization by 1^1H NMR (δ 3.05–8.31 ppm) . The dihydrobromide salt is formed by treating the free base with HBr in a polar solvent. Key characterization tools include:

  • NMR spectroscopy for structural confirmation.
  • HPLC (e.g., reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
  • Elemental analysis to verify stoichiometry of the salt.

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Catalyst screening : Use of Cu(I) catalysts or phase-transfer agents to enhance nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of piperazine, but may require careful removal during workup .
  • Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation .
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Basic: What are the recommended storage conditions and handling precautions?

Answer:

  • Storage : Store at room temperature in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; in case of exposure, rinse with copious water for 15 minutes and seek medical attention .
  • Decomposition : Thermal degradation produces toxic gases (e.g., HBr, NOx_x); avoid temperatures >150°C .

Advanced: How is this compound utilized in biological target engagement studies?

Answer:
The piperazine-pyridine scaffold is explored in receptor-ligand studies, particularly for CNS targets (e.g., dopamine D2 receptors). Methodologies include:

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets .
  • In vitro assays : Radioligand displacement assays (e.g., 3^3H-spiperone competition for D2 receptors) with IC50_{50} determination .
  • SAR studies : Modifications at the pyridine 5-position (e.g., nitro or trifluoromethyl groups) enhance affinity .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane 1:2 v/v) .
  • HPLC-MS : Quantify impurities (<2%) and confirm molecular ion peaks (e.g., m/z 199.7 for the free base) .
  • Karl Fischer titration : Measure residual water content (<0.5% w/w) in the dihydrobromide salt .

Advanced: How can solubility challenges be addressed in pharmacological assays?

Answer:

  • Co-solvents : Use DMSO (≤10% v/v) for stock solutions; dilute in assay buffers (e.g., PBS) to minimize solvent interference .
  • Salt forms : Compare dihydrobromide with hydrochloride salts for improved aqueous solubility .
  • Surfactants : Polysorbate-80 (0.01% w/v) enhances dispersion in in vivo studies .

Basic: What are its applications in coordination chemistry?

Answer:
The pyridine nitrogen and piperazine NH groups act as ligands for transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}). Applications include:

  • Catalyst design : Metal complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Structural studies : X-ray crystallography of complexes reveals distorted octahedral geometries .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

Answer:

  • Control experiments : Verify compound integrity (HPLC) and assay conditions (pH, temperature) .
  • Target selectivity profiling : Use panels of related receptors/enzymes to rule off-target effects .
  • Batch reproducibility : Compare multiple synthetic batches to exclude impurity-driven artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.